molecular formula C26H23FN2O3 B2984954 2-(4-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-89-4

2-(4-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2984954
CAS No.: 850905-89-4
M. Wt: 430.479
InChI Key: OONGUUNGADNXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a fluorobenzyl group, an indolinyl group, and an oxoethoxy group attached to a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of the Indolinyl Group: The indolinyl group can be attached through a condensation reaction between an indole derivative and an appropriate electrophile.

    Incorporation of the Oxoethoxy Group: The oxoethoxy group can be incorporated through an etherification reaction using an oxoethanol derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

2-(4-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.

    2-(4-methylbenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.

    2-(4-nitrobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a nitrobenzyl group instead of a fluorobenzyl group.

Uniqueness

The uniqueness of 2-(4-fluorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one lies in the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3/c27-20-10-8-18(9-11-20)16-28-14-13-21-22(26(28)31)5-3-7-24(21)32-17-25(30)29-15-12-19-4-1-2-6-23(19)29/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONGUUNGADNXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.